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molecular formula C14H17BrO2 B7939594 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester

Cat. No. B7939594
M. Wt: 297.19 g/mol
InChI Key: OCIDCJXKYGNZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776874B2

Procedure details

Isobutylene (80.0 mL, 0.847 mol) was passed through a mixture of 1-(4-bromophenyl)cyclopropanecarboxylic acid (10.0 g, 0.0415 mol, example 238, step 1) and sulfuric acid (1.0 mL, 0.019 mol) at −78° C. The mixture was sealed and was stirred at room temperature overnight. The isobutylene was evaporated at room temperature and the residue was dissolved in ethyl acetate (100 mL), and washed with water and brine successively. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to give the desired product.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2([C:15]([OH:17])=[O:16])[CH2:14][CH2:13]2)=[CH:8][CH:7]=1.S(=O)(=O)(O)O>>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2([C:15]([O:17][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:16])[CH2:14][CH2:13]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
CC(C)=C
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed
CUSTOM
Type
CUSTOM
Details
The isobutylene was evaporated at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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